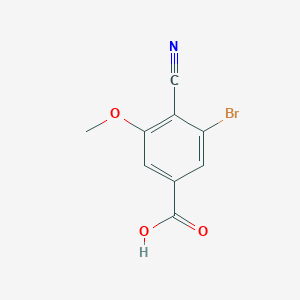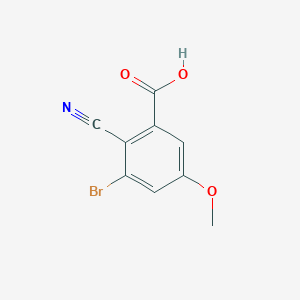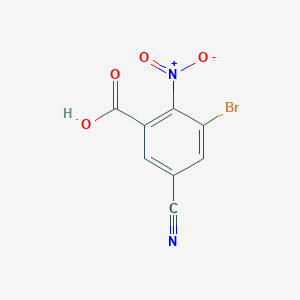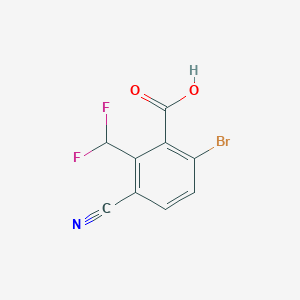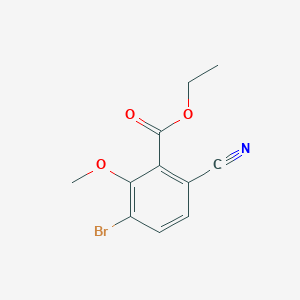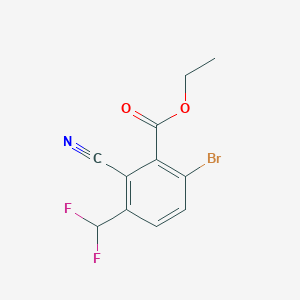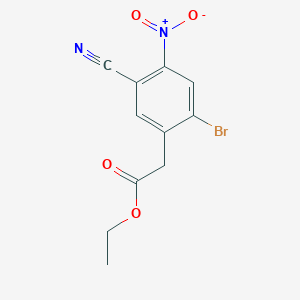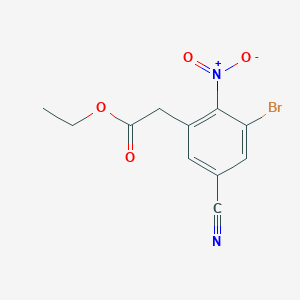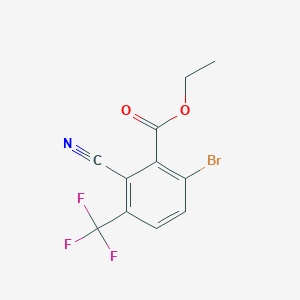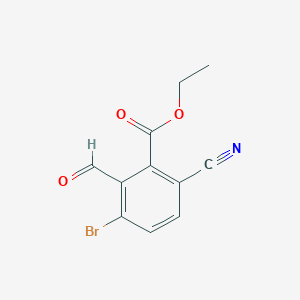amine CAS No. 1019528-37-0](/img/structure/B1414705.png)
[(2,4-Dimethylphenyl)methyl](propan-2-yl)amine
Overview
Description
“(2,4-Dimethylphenyl)methylamine” is a chemical compound with the molecular formula C12H19N . It is also known as "Benzenemethanamine, 2,4-dimethyl-N-(1-methylethyl)-" . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “(2,4-Dimethylphenyl)methylamine” consists of 12 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The molecular weight of this compound is 177.29 .Scientific Research Applications
Structural Analysis and Computational Studies : The compound has been characterized using techniques like FTIR, UV-Vis, NMR spectroscopy, and X-ray diffraction. These methods help in understanding its molecular structure and electronic properties, which are crucial for its applications in material science and drug design (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Olefin Oligomerization : This compound has been used in catalysis, particularly in ethylene and propylene oligomerization. It shows potential for use in industrial processes for the synthesis of polymers and other materials (Rossetto, Nicola, Souza, Bernardo-Gusmão, & Pergher, 2015).
Cancer Research : Certain derivatives of this compound have been explored for their role as small molecule inhibitors in the HIF-1 pathway, showing potential in antagonizing tumor growth in cancer models. This indicates its potential in developing new cancer therapeutics (Mun, Jabbar, Devi, Liu, Van Meir, & Goodman, 2012).
Adhesive Bonding : Derivatives of this compound have been studied for their use in adhesive bonding, particularly in dental applications. The chemical and physical properties of these derivatives can be modified for specific bonding requirements (Bowen, Bennett, Groh, Farahani, & Eichmiller, 1996).
Pharmacological Studies : While excluding specific drug use and dosage information, it's worth noting that derivatives of this compound have been studied for their pharmacological properties, including receptor binding affinity, indicating potential applications in drug development (Grimwood et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)13-8-12-6-5-10(3)7-11(12)4/h5-7,9,13H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTRUHSJKFBPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


